![molecular formula C10H6BrNOS2 B12555512 5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one CAS No. 165825-20-7](/img/structure/B12555512.png)
5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one is a heterocyclic compound that contains a thiazolidinone ring with a bromophenyl group attached. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one typically involves the reaction of 2-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired thiazolidinone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one involves its interaction with biological targets such as enzymes or receptors. The compound’s thiazolidinone ring and bromophenyl group are key structural features that enable it to bind to specific molecular targets, thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Benzylidene-4-sulfanylidene-1,3-thiazolidin-2-one
- 5-[(4-Dimethylaminophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
- 5-[(2-Hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
Uniqueness
5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
165825-20-7 |
|---|---|
Molecular Formula |
C10H6BrNOS2 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
5-[(2-bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H6BrNOS2/c11-7-4-2-1-3-6(7)5-8-9(14)12-10(13)15-8/h1-5H,(H,12,13,14) |
InChI Key |
QUEGTYHHTRPMBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=S)NC(=O)S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


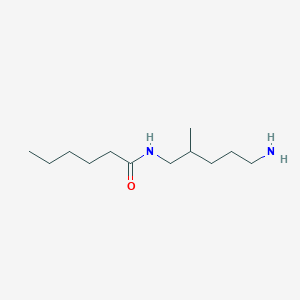
![1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol](/img/structure/B12555431.png)
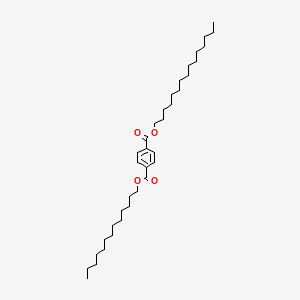
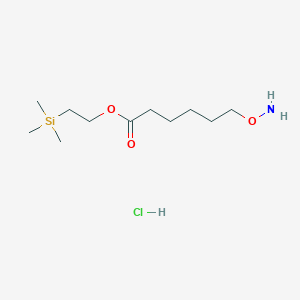
![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)
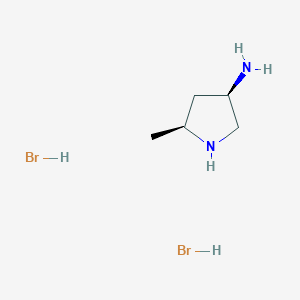


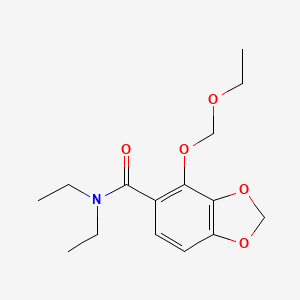
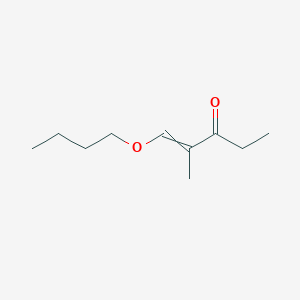
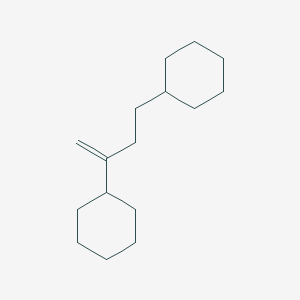
![{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane](/img/structure/B12555505.png)
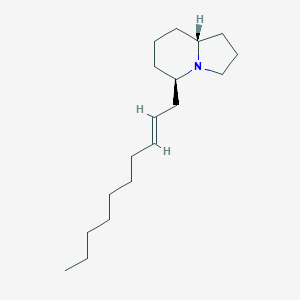
![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)
